Welcome to the BenchChem Online Store!
molecular formula C8H6O3S B8344250 7-Thiabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

7-Thiabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Cat. No. B8344250
M. Wt: 182.20 g/mol
InChI Key: ZGSSIOKYUYILHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06291131B1

Procedure details

In tetrahydrofuran solvent (500 g), thiophene (1 mole) and maleic anhydride (1 mole) are dissolved, and the solution is introduced into a 2-liter flask. After stirring at 700° C. for 24 hours, the solvent is removed by using a rotary evaporator. The residue is distilled in vacuo to obtain pure 7-thiabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride of the following Chemical Formula 201 (yield: 90%).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1>O1CCCC1>[CH:2]12[S:1][CH:5]([CH:4]=[CH:3]1)[CH:7]1[C:6]([O:11][C:9](=[O:10])[CH:8]21)=[O:12]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
1 mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
500 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
700 °C
Stirring
Type
CUSTOM
Details
After stirring at 700° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution is introduced into a 2-liter flask
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C12C3C(C(C=C1)S2)C(=O)OC3=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.